3,5-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
This compound is a derivative of pyrazole and pyrrolopyrazine, both of which are nitrogen-containing heterocycles . Pyrazoles are a class of organic compounds with the formula (CH)_2N(NH)N. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrrolopyrazine, on the other hand, is a biologically active scaffold that contains pyrrole and pyrazine rings .
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound is part of a broader category of sulfonamides, which have been extensively studied for their biological activities. Sulfonamides are known for their antibacterial properties and have been utilized in the synthesis of various heterocyclic compounds possessing significant antibacterial activities. For instance, Azab, Youssef, and El-Bordany (2013) detailed the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. These compounds have shown high activities against bacterial strains, suggesting the potential for sulfonamides in creating effective antibacterial treatments (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Antibacterial and Antimicrobial Properties
Further supporting the application of sulfonamides in antibacterial research, a study by Badgujar, More, and Meshram (2018) synthesized new sulfonamides from Ampyrone with various benzene sulfonyl chlorides. These compounds were tested for their in vitro antimicrobial activities against selected bacterial and fungal strains, with some showing significant antimicrobial and antioxidant activities. This underscores the versatility of sulfonamides in combating a range of microbial threats (Jagdish R. Badgujar, D. More, & J. Meshram, 2018).
Carbonic Anhydrase and Acetylcholinesterase Inhibition
Sulfonamide derivatives also play a crucial role in inhibiting enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are important for various physiological functions. Ozmen Ozgun et al. (2019) synthesized sulfonamide derivatives that inhibited cytosolic CA isoenzymes and AChE enzyme, with potential applications in developing novel CA or AChE inhibitor candidates due to their enzyme inhibition potencies and low cytotoxicity (Dilan Ozmen Ozgun et al., 2019).
Synthesis and Evaluation of Novel Compounds
The synthesis and evaluation of sulfonamide-based compounds extend to exploring their potential in various therapeutic areas. For example, Ghomashi, Ghomashi, Aghaei, and Massah (2022) reviewed recent advances in designing and developing two-component sulfonamide hybrids with significant biological activity. These hybrids incorporate organic compounds such as coumarin, isoxazole, and pyrazole, demonstrating the chemical flexibility and therapeutic potential of sulfonamide-based compounds (Reihane Ghomashi et al., 2022).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is being used. Pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Future Directions
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-10-14(11(2)18-17-10)24(22,23)16-6-9-20-8-5-12-4-7-19(3)13(12)15(20)21/h4-5,7-8,16H,6,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJMXHLSBZHDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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